2-Bromo-1-methoxy-4-(methylsulfonyl)benzene
Description
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene (CAS: 1160574-33-3) is a halogenated aromatic compound featuring a bromine atom at position 2, a methoxy group at position 1, and a methylsulfonyl group at position 3. This trifunctionalized benzene derivative is notable for its unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a building block in pharmaceuticals and agrochemicals . Its methylsulfonyl group acts as a strong electron-withdrawing substituent, enhancing reactivity toward nucleophilic and electrophilic substitutions, while the methoxy group contributes electron-donating effects, creating a polarized aromatic system .
Properties
IUPAC Name |
2-bromo-1-methoxy-4-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZOVMRFSMRKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-methoxy-4-(methylsulfonyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Sulfone and Sulfide Derivatives: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including:
- Suzuki-Miyaura Coupling: The bromine atom can be substituted by boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Medicinal Chemistry
The compound is investigated for its potential biological activities. It acts as a building block for drug discovery, with studies focusing on its ability to inhibit specific enzymes or interact with biological targets. Its unique structure allows for interactions with biological molecules, potentially influencing its efficacy as a therapeutic agent .
Material Science
In material science, this compound is utilized in the preparation of functional materials with specific electronic and optical properties. Its unique combination of functional groups enhances its utility in developing new materials for electronic applications.
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
In a study focused on synthesizing biaryl compounds, researchers utilized this compound as a coupling partner in Suzuki-Miyaura reactions. The results demonstrated high yields of desired products, showcasing the compound's effectiveness as an intermediate in organic synthesis.
Case Study 2: Biological Activity Assessment
Another study investigated the biological activity of derivatives synthesized from this compound. The results indicated potential enzyme inhibition properties, suggesting its applicability in drug development targeting specific pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and methylsulfonyl groups. This activation facilitates electrophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. The methoxy group, being an electron-donating group, can also influence the reactivity and orientation of the substitution reactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The reactivity and applications of brominated sulfonyl benzenes are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electron-Withdrawing Effects : The methylsulfonyl group in the target compound increases electrophilicity at the brominated position, favoring nucleophilic aromatic substitution (SNAr). In contrast, trifluoromethyl groups (e.g., in CAS 254887-17-7) amplify electron withdrawal but reduce steric accessibility .
- Ortho vs. Para Reactivity: highlights that protonation of amino groups can enhance ortho-site reactivity in sulfone derivatives. This aligns with the target compound’s reactivity at C-2, whereas para-substituted analogs (e.g., 4-bromo-2-methyl-1-(methylsulfonyl)benzene) exhibit reduced electrophilicity due to steric hindrance .
- Protecting Group Influence : Compounds like 4-benzyloxy-2-bromo-1-methoxybenzene (CAS 150356-67-5) utilize benzyloxy groups to protect hydroxyl moieties, enabling selective functionalization at the bromine site .
Biological Activity
2-Bromo-1-methoxy-4-(methylsulfonyl)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, and a methylsulfonyl moiety, which contribute to its chemical properties and biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of functional groups that may influence its reactivity and biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that methylsulfonyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The presence of the bromine atom may enhance the compound's ability to interact with biological targets, potentially increasing its efficacy against cancer cells .
Enzymatic Inhibition
This compound may also exhibit enzymatic inhibition properties. Compounds with methylsulfonyl groups have been reported to act as inhibitors of certain enzymes, which could lead to therapeutic applications in diseases where enzyme dysregulation is a factor. For example, studies on similar compounds have demonstrated their ability to inhibit kinases and other enzymes critical in various metabolic pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Activity : A study evaluated the effects of methylsulfonyl derivatives on various cancer cell lines, revealing that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition : Another research focused on the inhibition of specific kinases by methylsulfonyl compounds, demonstrating that they could effectively block enzymatic activity, leading to reduced proliferation of cancer cells .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity:
| Compound | Activity | Mechanism |
|---|---|---|
| Methylsulfonyl derivative A | Anticancer | Induces apoptosis |
| Methylsulfonyl derivative B | Enzyme inhibition | Blocks kinase activity |
These findings suggest that further exploration of this compound could yield valuable insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-1-methoxy-4-(methylsulfonyl)benzene, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via bromination of a methoxy-substituted benzene precursor using bromine (Br₂) in the presence of iron (Fe) or iron(III) bromide (FeBr₃) as a catalyst. Reaction conditions such as temperature control (often 0–25°C) and inert atmospheres (e.g., N₂) are crucial to avoid side reactions. Post-synthesis purification employs column chromatography or recrystallization, with purity confirmed by NMR and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for functional group identification. For crystallographic validation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) ensures precise structural determination. Crystallization solvents (e.g., ethanol or DCM) must be optimized to obtain high-quality crystals .
Q. How is the compound utilized as an intermediate in organic synthesis?
- Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the methylsulfonyl group enhances electrophilicity. Methodological emphasis includes selecting catalysts (e.g., Pd-based systems) and optimizing reaction parameters (temperature, solvent polarity) to improve yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts or bond lengths) require cross-validation. For crystallography, high-resolution data (≤1.0 Å) and SHELXL refinement reduce model bias. Computational tools (e.g., DFT calculations) can predict spectroscopic profiles to identify anomalies .
Q. What challenges arise in employing this compound in catalytic cross-coupling reactions, and how can they be mitigated?
- Answer : Steric hindrance from the methylsulfonyl group may reduce catalytic efficiency. Strategies include using bulky ligands (e.g., XPhos) to stabilize metal catalysts or switching to microwave-assisted synthesis for faster kinetics. Reaction monitoring via GC-MS or HPLC helps identify intermediates and optimize conditions .
Q. What role does computational modeling play in predicting the compound’s reactivity or biological interactions?
- Answer : Density Functional Theory (DFT) simulations predict electrophilic/nucleophilic sites for reaction planning. Molecular docking studies assess potential bioactivity (e.g., enzyme inhibition) by analyzing interactions with protein active sites. Crystallographic data from SHELXL-refined structures provide accurate input geometries for simulations .
Q. How can researchers address discrepancies in synthetic yields reported across studies?
- Answer : Variability often stems from differences in catalyst purity, solvent drying, or inert atmosphere integrity. Systematic optimization via Design of Experiments (DoE) methodologies identifies critical factors. Reproducibility is enhanced by reporting detailed protocols, including exact catalyst loadings and purification gradients .
Key Methodological Notes
- Crystallography : SHELX programs (e.g., SHELXL) remain the gold standard for small-molecule refinement, particularly for resolving disorder or twinning in crystals .
- Safety & Handling : While not a focus here, proper storage (0–6°C under inert gas) minimizes decomposition risks .
- Data Validation : Cross-referencing PubChem datasets ensures consistency in physicochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
